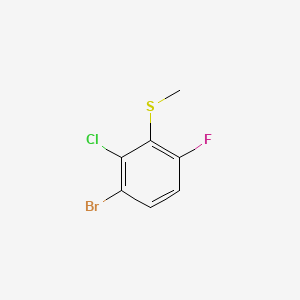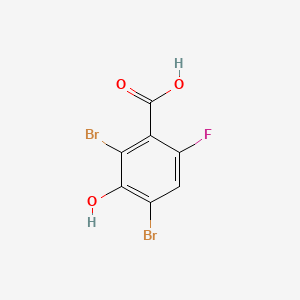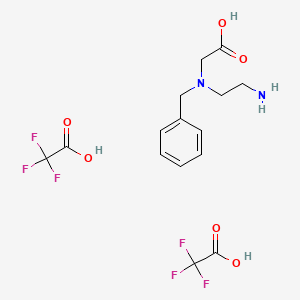
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethyl group, a benzyl group, and glycine, all of which are complexed with bis(trifluoroacetate). The trifluoroacetate groups enhance the compound’s stability and solubility, making it useful in a range of applications.
科学的研究の応用
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is thiol groups . This compound is a thiol-reactive cross-linking agent , which means it can form covalent bonds with thiol groups, typically found in cysteine residues of proteins.
Mode of Action
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) interacts with its targets by forming covalent bonds . This interaction is facilitated by the maleimide group in the compound, which reacts with the thiol group in the target molecule . The result of this interaction is the formation of a stable thioether bond .
Result of Action
The result of the action of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is the formation of covalent bonds with thiol groups, leading to the cross-linking of proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins that are modified.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) typically involves the reaction of N-benzylglycine with 2-aminoethanol in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: N-benzylglycine, 2-aminoethanol, and trifluoroacetic acid.
Conditions: The reaction is usually conducted at room temperature with continuous stirring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.
Automation: Automated systems ensure precise control over reaction parameters such as temperature, pH, and mixing speed.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and benzyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amino or benzyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
類似化合物との比較
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) can be compared with similar compounds such as:
N-(2-Aminoethyl)rhodamine 6G-amide Bis(trifluoroacetate): Similar in structure but with different functional groups, leading to varied applications.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups, offering different reactivity and uses.
Schiff Bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Modified with Schiff bases, providing unique properties for specific applications.
These comparisons highlight the uniqueness of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) in terms of its structure, reactivity, and applications.
特性
IUPAC Name |
2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHUEIAHVSDMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2451065-67-9 |
Source


|
| Record name | N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)
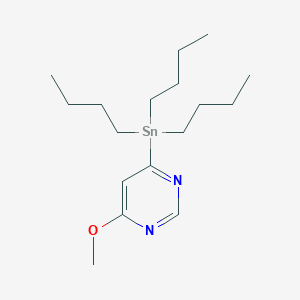

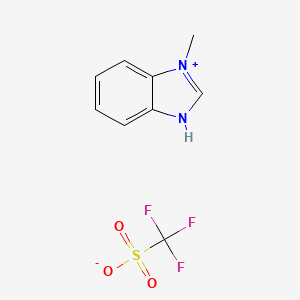
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)](/img/structure/B6286646.png)

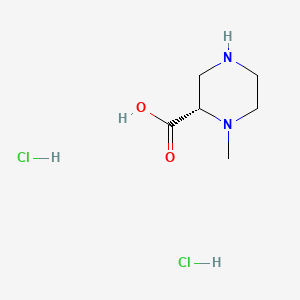

![cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B6286676.png)
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
